Éfonidipine

Vue d'ensemble

Description

L’éfonidipine est un bloqueur des canaux calciques de type dihydropyridine qui est principalement utilisé pour le traitement de l’hypertension artérielle et de l’angine de poitrine. Il a été commercialisé pour la première fois en 1995 par Shionogi & Co. sous le nom de marque Landel. L’éfonidipine est unique en ce qu’il bloque à la fois les canaux calciques de type T et de type L, ce qui contribue à son profil pharmacologique distinctif .

Applications De Recherche Scientifique

Efonidipine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, efonidipine is extensively researched for its antihypertensive and antianginal effects. It has also been studied for its potential renoprotective, cerebroprotective, and anti-inflammatory properties .

Mécanisme D'action

L’éfonidipine exerce ses effets en inhibant à la fois les canaux calciques de type L et de type T. Cette double inhibition entraîne une vasodilatation et une diminution de la fréquence cardiaque. En bloquant les canaux calciques de type T dans le nœud sinusal, l’éfonidipine prolonge la phase 4 tardive de la dépolarisation du potentiel d’action du nœud sinusal, diminuant ainsi la fréquence cardiaque. Cela se traduit par une réduction de la demande en oxygène du myocarde et une augmentation du flux sanguin coronaire, ce qui contribue à atténuer l’ischémie myocardique .

Analyse Biochimique

Biochemical Properties

Efonidipine interacts with both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate .

Cellular Effects

Efonidipine influences cell function by acting on SA node cells, inhibiting T-type calcium channel activity, and prolonging the late phase-4 depolarization of the sinoatrial node action potential . This leads to a decrease in heart rate, associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries .

Molecular Mechanism

Efonidipine exerts its effects at the molecular level by inhibiting the L-type and T-type calcium channels . This leads to vasodilation and decreased automaticity of the heart . Efonidipine also exerts negative chronotropic effects, decreasing heart rate .

Temporal Effects in Laboratory Settings

Efonidipine has been shown to have slow onset and long duration of action . In laboratory settings, it has been observed that the resting heart rate significantly decreased from baseline to week 12 .

Dosage Effects in Animal Models

In animal models, efonidipine has been shown to have slow-onset and long-lasting antihypertensive effects . The tachycardia that accompanied the hypotensive effect of efonidipine was weaker than that induced by nicardipine, another calcium antagonist .

Metabolic Pathways

Efonidipine is primarily metabolized in the liver. The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ). Both DBZ and DPH exhibit activity as calcium antagonists .

Transport and Distribution

It is known that Efonidipine is primarily metabolized in the liver .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate d’éfonidipine éthanolate peut être synthétisé par une série de réactions chimiques impliquant le cycle dihydropyridine. La synthèse implique généralement la condensation d’aldéhydes et de cétones appropriés avec de l’ammoniac ou des amines primaires, suivie de réactions de cyclisation et d’estérification. Les conditions réactionnelles comprennent souvent l’utilisation de solvants organiques tels que le méthanol, l’éthanol et l’acétonitrile .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate d’éfonidipine éthanolate est préparé en utilisant une méthode de dispersion solide pour améliorer sa solubilité et sa biodisponibilité. Cela implique l’utilisation de polymères de silice mésoporeux et de techniques d’évaporation de solvant pour créer une dispersion solide amorphe du médicament .

Analyse Des Réactions Chimiques

Types de réactions : L’éfonidipine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son métabolisme et son activité pharmacologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’éfonidipine comprennent les agents oxydants, les agents réducteurs et divers solvants organiques. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de l’éfonidipine comprennent ses métabolites, tels que l’éfonidipine N-déphénylée, l’éfonidipine désaminée et l’éfonidipine N-débenzylée. Ces métabolites conservent une partie de l’activité pharmacologique du composé parent .

Applications de la recherche scientifique

L’éfonidipine a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques. En biologie et en médecine, l’éfonidipine est largement étudiée pour ses effets antihypertenseurs et anti-angineux. Il a également été étudié pour ses propriétés rénoprotectrices, neuroprotectrices et anti-inflammatoires potentielles .

Comparaison Avec Des Composés Similaires

L’éfonidipine est souvent comparée à d’autres bloqueurs des canaux calciques tels que l’amlodipine. Bien que les deux médicaments soient efficaces pour réduire la pression artérielle, l’éfonidipine a une plus faible propension à provoquer un œdème périphérique et une tachycardie réflexe. De plus, l’éfonidipine a démontré des effets rénoprotecteurs, neuroprotecteurs et anti-inflammatoires potentiels, qui ne sont pas aussi importants avec l’amlodipine. D’autres composés similaires incluent la nifédipine, la félodipine et la nicardipine, mais l’inhibition double de l’éfonidipine des canaux calciques de type L et de type T la distingue .

Propriétés

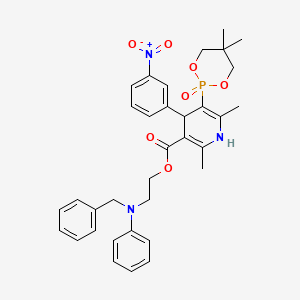

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFSAJIGAJDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043988 | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

746.9±60.0 °C | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

poorly soluble | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111011-63-3 | |

| Record name | Landel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)